molecular formula C15H13FN2O3S B8651094 N-[(4-fluorophenyl)methyl]-2-oxo-1,3-dihydroindole-5-sulfonamide

N-[(4-fluorophenyl)methyl]-2-oxo-1,3-dihydroindole-5-sulfonamide

Cat. No.: B8651094
M. Wt: 320.3 g/mol
InChI Key: IEJOUCFNOKPSPG-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-oxo-1,3-dihydroindole-5-sulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-oxo-1,3-dihydroindole-5-sulfonamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Sulfonation: The indole core is then sulfonated using reagents such as sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the 5-position.

    Amidation: The final step involves the introduction of the 4-fluoro-benzylamide group through an amidation reaction. This can be achieved by reacting the sulfonated indole with 4-fluoro-benzylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-oxo-1,3-dihydroindole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-oxo-1,3-dihydroindole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-oxo-1,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness

N-[(4-fluorophenyl)methyl]-2-oxo-1,3-dihydroindole-5-sulfonamide is unique due to the presence of the sulfonic acid and 4-fluoro-benzylamide groups, which confer specific chemical and biological properties not found in other indole derivatives.

Properties

Molecular Formula

C15H13FN2O3S

Molecular Weight

320.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-oxo-1,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C15H13FN2O3S/c16-12-3-1-10(2-4-12)9-17-22(20,21)13-5-6-14-11(7-13)8-15(19)18-14/h1-7,17H,8-9H2,(H,18,19)

InChI Key

IEJOUCFNOKPSPG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)NC1=O

solubility

16.7 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-chlorosulfonyl-2-oxindole (5.0 g), 4-fluorobenzylamine (3.0 mL) and pyridine (3.5 mL) in dichloromethane (30 mL) was stirred at room temperature for 4 hours. The precipitate was filtered, washed with dichloromethane and dried to give 5.8 g (84%) of 2-oxo-2,3-dihydro-1H-indole-5-sulfonic acid-4-fluoro-benzylamide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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